Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane
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Overview
Description
Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane is a complex organic compound that features a quinazoline core substituted with dichloro groups and a phenoxy group linked to a tert-butyl-dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2,6-dichloroaniline with a suitable carbonyl compound to form the quinazoline ring. This intermediate is then reacted with a phenol derivative to introduce the phenoxy group. Finally, the tert-butyl-dimethylsilane moiety is introduced through a silylation reaction using tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include quinones, dihydroquinazolines, and various substituted derivatives depending on the specific nucleophile used .
Scientific Research Applications
Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of certain enzymes due to its quinazoline core.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane is unique due to its specific substitution pattern on the quinazoline core and the presence of the tert-butyl-dimethylsilane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H22Cl2N2OSi |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H22Cl2N2OSi/c1-20(2,3)26(4,5)25-15-8-6-7-13(11-15)18-16-12-14(21)9-10-17(16)23-19(22)24-18/h6-12H,1-5H3 |
InChI Key |
CRLPXTUVNGOIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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